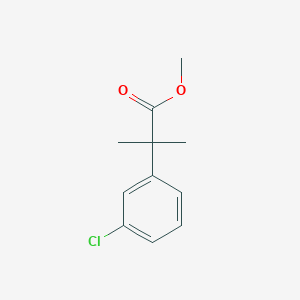

Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIXMPKCWWZAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548269 | |

| Record name | Methyl 2-(3-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101233-58-3 | |

| Record name | Methyl 2-(3-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-chlorophenyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-chlorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(3-chlorophenyl)-2-methylpropanoic acid and methanol in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Hydrolysis: 2-(3-chlorophenyl)-2-methylpropanoic acid and methanol.

Reduction: 2-(3-chlorophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-chlorophenyl)-2-methylpropanoate is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations:

- Esterification : It can be synthesized from the corresponding acid using methanol and a strong acid catalyst.

- Hydrolysis : The ester group can be hydrolyzed to yield 2-(3-chlorophenyl)-2-methylpropanoic acid and methanol.

- Reduction : It can be reduced to form 2-(3-chlorophenyl)-2-methylpropanol using lithium aluminum hydride.

- Substitution Reactions : The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for developing pharmaceutical agents. Its structural properties make it suitable for modifications that can enhance biological activity. For instance:

- Anticancer Research : Compounds derived from similar structures have shown potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. Studies have indicated that modifications of related esters exhibit significant antiproliferative activity against cancer cell lines like HeLa cells .

- Drug Development : Its role as an intermediate allows for the synthesis of novel compounds with targeted therapeutic effects.

Material Science

This compound is also explored in the field of material science , particularly in the preparation of polymers and advanced materials. The compound's reactivity can be harnessed to create materials with specific properties, which can be tailored for applications ranging from coatings to biomedical devices.

Biological Studies

The compound has garnered interest in biological studies due to its potential biological activities:

- Mechanisms of Action : It may interact with various biological targets, modulating enzyme functions and cellular pathways. This interaction can lead to significant downstream effects relevant for drug discovery and development.

- Pharmacokinetics : Understanding the bioavailability and metabolic stability of this compound is crucial for determining its pharmacological efficacy.

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorophenyl)-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the ester group may be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

(a) Methyl (S)-3-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoate (3q)

- CAS: Not explicitly provided; referenced as "3q" in synthesis.

- Molecular Formula: C₁₈H₁₆ClNO₄ (inferred from structure).

- Synthesis : Prepared via arylation with 61% yield, demonstrating moderate efficiency compared to the target compound’s synthetic routes .

- Application : Used in asymmetric catalysis, with enantiomeric purity confirmed via SFC analysis (95.5:4.5 er) .

(b) Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Functional Group Variations

(a) Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

- CAS : 13305-18-3.

- Molecular Formula : C₉H₉ClO₃.

- Application : Studied for its physicochemical properties, including solubility and reactivity in ester hydrolysis .

(b) Pyridine-Containing Chlorophenyl Derivatives

- Examples : (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3).

- Key Differences : Incorporation of pyridine and amide groups instead of ester linkages.

- Pharmacological Relevance : Exhibits strong binding affinity (-22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142, highlighting the impact of functional groups on bioactivity .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | 101233-58-3 | C₁₁H₁₃ClO₂ | 212.67 | Ester, chlorophenyl |

| Methyl (S)-3-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoate | N/A | C₁₈H₁₆ClNO₄ | ~345.78 | Ester, dioxoisoindolin |

| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | 154477-54-0 | C₁₅H₁₉ClO₃ | 282.76 | Ester, chlorobutanoyl |

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | 13305-18-5 | C₉H₉ClO₃ | 200.62 | Hydroxyacetate, chlorophenyl |

Research Findings and Trends

- Steric and Electronic Effects: The methylpropanoate group in the target compound provides steric hindrance, slowing hydrolysis compared to hydroxyacetate derivatives .

- Bioactivity vs. Functional Groups : Pyridine-amide analogs (e.g., 5RH3) outperform ester-based compounds in enzyme inhibition, underscoring the role of hydrogen-bonding motifs .

- Synthetic Efficiency : Higher yields (82%) are observed in triazole-thione derivatives (e.g., 21a) compared to the target compound, attributed to optimized reaction conditions .

Biological Activity

Methyl 2-(3-chlorophenyl)-2-methylpropanoate, an organic compound classified as an ester, has garnered attention in various scientific research fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Overview of the Compound

- Chemical Structure : this compound is characterized by a methyl ester group attached to a 2-(3-chlorophenyl)-2-methylpropanoate moiety. Its molecular formula is C₁₁H₁₃ClO₂.

- CAS Number : 101233-58-3.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound likely modulates enzyme functions and cellular pathways, which can lead to significant downstream effects:

- Biochemical Pathways : Similar compounds have been involved in key biochemical reactions, including the Suzuki–Miyaura coupling reaction, which is critical in organic synthesis and drug development.

- Pharmacokinetics : The bioavailability of this compound influences how effectively it reaches target sites within the body. Factors such as solubility and metabolic stability play crucial roles in its pharmacological efficacy.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against specific bacterial strains, suggesting potential applications in treating infections.

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various cancer cell lines. For instance, compounds structurally related to this compound showed significant antiproliferative activity against HCT-116 and HeLa cells with IC50 values ranging from 0.69 to 11 μM .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Anticancer Activity : A study investigating the antiproliferative properties of similar esters found that modifications in the chlorophenyl group significantly affected their activity against cancer cell lines. The findings suggested that specific structural features enhance cytotoxicity .

- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial properties of ester derivatives, highlighting how variations in functional groups influence their efficacy against bacterial strains. This research could pave the way for developing new antimicrobial agents based on this compound.

Data Table: Biological Activities and IC50 Values

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antiproliferative (HCT-116) | 0.69 - 11 |

| Related Ester Derivative A | Antiproliferative (HeLa) | 2.29 |

| Methyl Ester with Amino Group | Antimicrobial | Varies |

Q & A

Q. What are the primary methods for synthesizing Methyl 2-(3-chlorophenyl)-2-methylpropanoate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid with methanol, using acid catalysts (e.g., H₂SO₄ or HCl) under reflux. Optimization involves controlling temperature, catalyst concentration, and reaction time to maximize yield and purity. For analogous esters, industrial-scale production may employ continuous flow processes with automated parameter control .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

- NMR spectroscopy : To verify the ester group (δ ~3.6–3.8 ppm for methyl ester) and aromatic protons (δ ~7.0–7.5 ppm for 3-chlorophenyl).

- Mass spectrometry : High-resolution MS (e.g., EPA/NiH database methods) to confirm molecular weight (212.67 g/mol) and fragmentation patterns .

- HPLC : To assess purity and detect impurities using reversed-phase columns and UV detection.

Q. What are common impurities in this compound, and how are they characterized?

Impurities may include unreacted starting materials, positional isomers (e.g., 2- or 4-chlorophenyl derivatives), or hydrolyzed products (e.g., free carboxylic acid). These are identified via comparative chromatography (e.g., using PhEur impurity standards for structurally similar esters) and tandem MS for structural elucidation .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties or reactivity of this compound?

Density-functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density and kinetic energy to predict solubility, stability, and reaction pathways. Quantum chemistry tools (e.g., CC-DPS QSPR/neural networks) can simulate interactions with biological targets or degradation kinetics .

Q. What strategies resolve contradictions in experimental data for this compound, such as unexpected byproducts?

- Mechanistic studies : Isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways.

- Cross-validation : Compare results from multiple analytical techniques (e.g., NMR vs. X-ray crystallography for crystal structure confirmation).

- Statistical design of experiments (DoE) : To isolate variables causing discrepancies (e.g., temperature vs. catalyst loading) .

Q. How does the 3-chlorophenyl group influence the compound’s biological activity or metabolic stability?

The electron-withdrawing chlorine atom increases lipophilicity, potentially enhancing membrane permeability. Comparative studies with 4-chlorophenyl or non-halogenated analogs (e.g., using in vitro assays) can quantify effects on enzyme inhibition or metabolic half-life. Pharmacokinetic modeling may predict hepatic clearance via cytochrome P450 enzymes .

Q. What advanced techniques are used to study degradation pathways under stressed conditions?

- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions, followed by LC-MS/MS to identify degradation products.

- Stability-indicating methods : Validate HPLC or UPLC protocols to separate and quantify degradants .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.